
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol
Vue d'ensemble
Description
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol It is characterized by the presence of a nitropyridine group attached to an azetidin-3-ol moiety
Méthodes De Préparation
The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro group to an amine group.
Applications De Recherche Scientifique
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .
Comparaison Avec Des Composés Similaires
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol can be compared with other similar compounds such as:
3-Methyl-1-(6-nitropyridin-3-yl)azetidin-3-ol: This compound has a methyl group attached to the azetidin-3-ol moiety, which may alter its chemical and biological properties.
1-(6-Nitropyridin-3-yl)azetidin-3-one: The presence of a ketone group instead of an alcohol group can significantly change its reactivity and applications.
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
1-(6-nitropyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2 |
Clé InChI |
DMCQIHOQXHPIGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

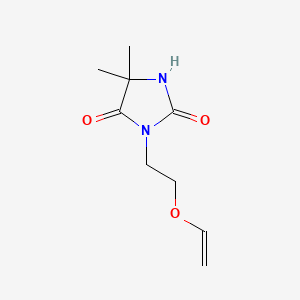
![{1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B8715947.png)
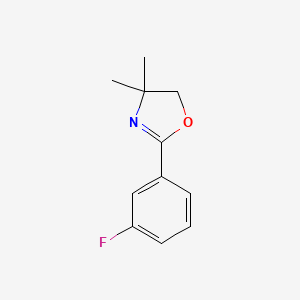

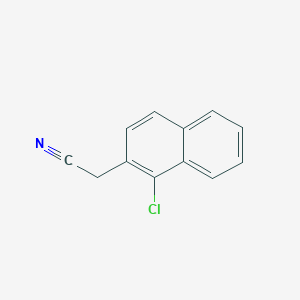
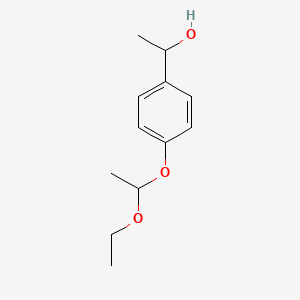
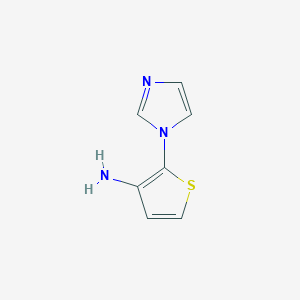

![4-(Imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylic acid](/img/structure/B8716014.png)
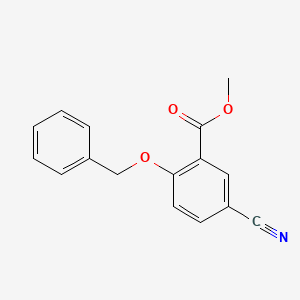
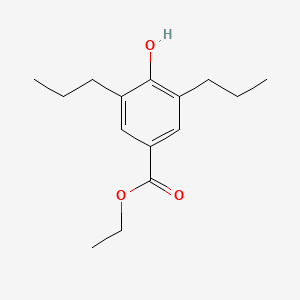
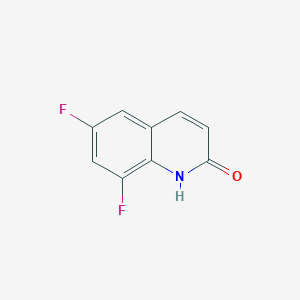
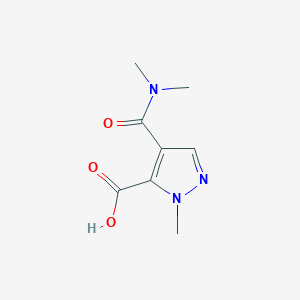
![{4-[(Anilinocarbonyl)amino]phenyl}acetic acid](/img/structure/B8716050.png)
